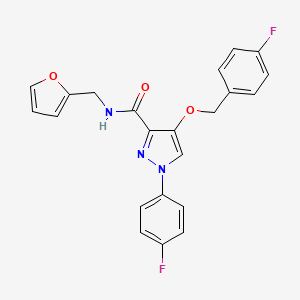
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H17F2N3O3 and its molecular weight is 409.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazole ring substituted with various functional groups, including a furan moiety and fluorobenzyl groups. Its molecular formula is C23H19F2N3O3, and it exhibits significant lipophilicity due to the presence of fluorinated aromatic rings.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways. For instance, compounds structurally related to this pyrazole have shown inhibition against protein tyrosine phosphatases (PTPs) and other kinases, impacting cellular signaling pathways.
- Antioxidant Activity : The presence of aromatic rings may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study evaluating similar compounds reported significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 15.2 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
The specific compound under consideration has not been directly tested in these studies; however, structural analogs suggest a similar profile of activity.
Anti-inflammatory Effects
In addition to anticancer properties, some studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study 1 : A recent investigation into a series of pyrazole derivatives revealed that modifications at the furan position significantly enhanced their inhibitory activity against PTPs, leading to increased glucose uptake in hepatocytes. This study utilized molecular docking techniques to predict binding affinities and confirmed findings through in vitro assays .
- Case Study 2 : Another study focused on the structure-activity relationship (SAR) of similar compounds showed that introducing fluorine atoms improved potency against cancer cell lines by enhancing lipophilicity and binding affinity to target proteins .
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3/c23-16-5-3-15(4-6-16)14-30-20-13-27(18-9-7-17(24)8-10-18)26-21(20)22(28)25-12-19-2-1-11-29-19/h1-11,13H,12,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNMTPZIIADLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













